AC1Lele9

Description

Historical Context and Evolution of Glycal Chemistry

The journey of glycal chemistry began in the early 20th century with the pioneering work of German chemist Emil Fischer. In 1913, Fischer and his colleague Zach first synthesized 3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, a derivative of glucose. rsc.orgresearchgate.net Fischer coined the term "glycal" to describe these unsaturated sugar derivatives. numberanalytics.com The initial methods for synthesizing these compounds laid the groundwork for what would become a cornerstone of modern carbohydrate chemistry. researchgate.netnumberanalytics.com Over the decades, the methodologies for glycal synthesis have evolved significantly, moving from harsh reaction conditions to more practical and efficient strategies, including a recent approach involving a P(V) intermediate-mediated E1cB elimination. rsc.org This evolution has expanded the accessibility and variety of glycal substrates available to chemists. rsc.orgnih.gov

Significance of Glycals as Versatile Synthetic Intermediates in Carbohydrate and Natural Product Synthesis

Glycals are esteemed as powerful and versatile intermediates in the synthesis of a vast range of complex molecules. rsc.orgfiveable.me Their utility stems from the reactive enol ether moiety, which allows for a multitude of transformations. researchgate.net They are fundamental building blocks in the glycal assembly approach for synthesizing oligosaccharides and polysaccharides, enabling the stereoselective formation of critical glycosidic linkages. fiveable.me This stereocontrol is a crucial aspect of carbohydrate synthesis. fiveable.me

Furthermore, the double bond in glycals can be readily functionalized, allowing for the introduction of diverse chemical groups at specific positions. fiveable.meresearchgate.net This has made them indispensable for creating branched sugars, C- and N-nucleosides, and other complex carbohydrate structures. researchgate.netthieme-connect.com Consequently, glycals are instrumental in the synthesis of numerous biologically active natural products and their analogues, finding applications in glycobiology and medicinal chemistry as potential inhibitors or chiral synthons. researchgate.netrsc.org

Overview of Fucal Derivatives in Contemporary Chemical Research

Within the broad family of glycals, fucal derivatives, derived from the deoxy sugar fucose, hold a special place. Fucose is a crucial component of many glycoproteins and glycolipids, and its derivatives are therefore of significant interest. Fucal derivatives serve as key intermediates in the synthesis of fucosylated oligosaccharides and other fucose-containing bioactive molecules.

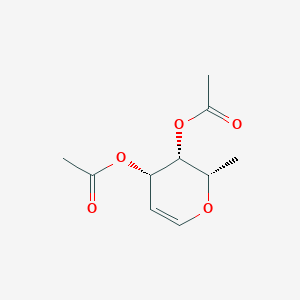

3,4-Di-O-acetyl-L-fucal is a specific, synthetically modified derivative of L-fucose. cymitquimica.combiosynth.com In this compound, the hydroxyl groups at the 3 and 4 positions of the L-fucal structure are protected by acetyl groups. cymitquimica.com This acetylation enhances the compound's stability and modulates its reactivity, making it a valuable and widely used glycal precursor in organic synthesis. cymitquimica.com

This compound is primarily utilized as a reactant or intermediate for the synthesis of more complex molecules. cymitquimica.comchembk.com It is a known precursor in the palladium-catalyzed stereoselective synthesis of glycosides and the copper-catalyzed synthesis of 2-deoxyglycosides. caymanchem.com Research has also documented its use as a starting material for synthesizing L-fucosamine and in the preparation of antibiotics. medchemexpress.comresearchgate.net Its defined stereochemistry and predictable reactivity make it a reliable building block in the multi-step synthesis of complex carbohydrate-based targets.

Properties of 3,4-Di-O-acetyl-L-fucal

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O₅ | biosynth.com |

| Molar Mass | 214.22 g/mol | biosynth.com |

| Appearance | White to off-white or light yellow solid | cymitquimica.comchembk.com |

| Melting Point | ~86-88 °C | chembk.com |

| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane); less soluble in water. | cymitquimica.com |

| CAS Number | 54621-94-2 | biosynth.com |

| IUPAC Name | (2S,3R,4S)-4-Acetoxy-2-methyl-3,4-dihydro-2H-pyran-3-yl acetate (B1210297) | synthose.com |

Structure

3D Structure

Propriétés

IUPAC Name |

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGMKQAZZBNBB-JMOVZRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350797 | |

| Record name | AC1LELE9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54621-94-2 | |

| Record name | AC1LELE9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Di O Acetyl L Fucal

Classical and Contemporary Preparative Routes to L-Fucals

The formation of the endocyclic double bond characteristic of glycals is a critical transformation, typically accomplished via reductive elimination of a di-O-acylglycosyl halide.

The most direct route to L-fucal derivatives begins with L-fucose. A common strategy involves a three-step sequence: peracetylation of the sugar, conversion to the anomeric bromide, and subsequent reductive elimination. nih.gov

Peracetylation: L-fucose is treated with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst, to protect all hydroxyl groups as acetates.

Anomeric Bromide Formation: The peracetylated fucose is then reacted with a bromine source, like hydrogen bromide in acetic acid, to selectively replace the anomeric acetate (B1210297) with a bromide. nih.gov

Glycal Formation: The resulting glycosyl bromide undergoes reductive elimination to form the glycal.

Syntheses from other common monosaccharides are also possible, though they require more extensive stereochemical manipulations. For instance, D-mannose can serve as a precursor for L-fucose through a sequence involving chain extension and selective cleavage, which could then be converted to L-fucal. Similarly, L-arabinose can be elaborated into L-fucose derivatives, providing another potential, albeit longer, pathway. researchgate.net

Reductive elimination is a fundamental step in organometallic and organic chemistry where a metal center's oxidation state decreases as a new covalent bond forms between two of its ligands. wikipedia.orglibretexts.org In the context of glycal synthesis, this process typically involves the reduction of a 2-O-acyl-glycosyl halide. The reaction proceeds by the formation of an intermediate where the metal inserts into the carbon-halogen bond, followed by the elimination of the metal and the C2-acyloxy group to generate the C1-C2 double bond.

Recent advancements have highlighted the use of zinc nanoparticles as a highly efficient reagent for the synthesis of glycals, including 3,4-di-O-acetyl-L-fucal. rsc.org This method offers a convenient and effective alternative to traditional zinc dust. The reaction involves treating the per-O-acetylated glycosyl bromide with zinc nanoparticles in a suitable solvent system.

Optimization studies have been conducted to determine the ideal reaction conditions for maximizing the yield of the desired glycal. Key parameters that were varied include the choice of acid and salt additives. The table below summarizes the optimization results for a model reaction. rsc.org

| Entry | Acid (mmol) | Salt (mmol) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcOH (0.4) | AcONa (6.0) | THF | 2 | 90 |

| 2 | AcOH (0.4) | - | THF | 2 | 75 |

| 3 | - | Et3N·HCl (6.0) | THF | 2 | 82 |

| 4 | AcOH (0.4) | Et3N·HCl (6.0) | THF | 2 | 95 |

Data derived from a representative glycal synthesis optimization study. rsc.org

The optimized conditions, typically involving zinc nanoparticles, acetic acid (AcOH), and a salt like triethylamine (B128534) hydrochloride (Et3N·HCl) in tetrahydrofuran (B95107) (THF) at room temperature, lead to high yields of the desired glycal product. rsc.org

While zinc-mediated protocols are common, other reductive systems can also be employed for glycal formation. These systems often involve other metals or electrochemical methods. For example, chromium(II) salts have been used historically for this transformation. Other metals like manganese and samarium(II) iodide have also been investigated as reagents for the reductive elimination step. Each system presents its own set of advantages regarding reactivity, substrate scope, and reaction conditions.

Reductive Elimination Protocols for Glycal Formation

Strategies for Acetylation and Protecting Group Installation

The installation of acetyl groups serves to protect the hydroxyl functionalities of the L-fucal intermediate, rendering it stable for storage and suitable for subsequent glycosylation reactions.

Acetylation is a standard organic reaction that introduces an acetyl functional group into a compound. wikipedia.org In carbohydrate chemistry, it is a common method for protecting hydroxyl groups. nycu.edu.tw The most widely used method for the acetylation of L-fucal to produce 3,4-di-O-acetyl-L-fucal involves the use of acetic anhydride (Ac₂O), often with a base catalyst such as pyridine (B92270) or a tertiary amine. nih.govncsu.edu

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of L-fucal on the electrophilic carbonyl carbon of acetic anhydride. The base serves to activate the hydroxyl groups and to neutralize the acetic acid byproduct that is formed during the reaction. researchgate.net

Careful control of reaction conditions is necessary. For instance, studies on the selective acylation of related 6-deoxyglycals have shown that the choice of acylating reagent and conditions can influence which hydroxyl group is substituted. nih.gov While selective acylation of L-fucal has proven difficult due to the migration of the acetyl group between the O-3 and O-4 positions, peracetylation to form the diacetate product is a more straightforward transformation. nih.gov

Formation of Silylated Derivatives from 3,4-DI-O-ACETYL-L-FUCAL

While 3,4-di-O-acetyl-L-fucal itself does not possess free hydroxyl groups for direct silylation, these functional groups can be introduced through deacetylation. The resulting L-fucal, with its free hydroxyls, can then be a substrate for silylation, a common strategy in carbohydrate chemistry to protect hydroxyl groups during subsequent synthetic steps.

The silylation of carbohydrate polyols is a well-established reaction. Generally, a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl) is used. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and requires a base, such as imidazole (B134444) or pyridine, to neutralize the hydrochloric acid byproduct. The regioselectivity of the silylation often depends on the steric hindrance of the hydroxyl groups, with primary hydroxyls reacting more readily than secondary ones. Although this represents a plausible and standard method for creating silylated derivatives from the L-fucal backbone, specific literature detailing the direct silylation of deacetylated 3,4-di-O-acetyl-L-fucal was not prominently found.

Green Chemistry Principles in 3,4-DI-O-ACETYL-L-FUCAL Synthesis

The synthesis of 3,4-di-O-acetyl-L-fucal can be analyzed through the lens of green chemistry, which aims to design chemical processes that minimize the use and generation of hazardous substances. Several aspects of the zinc-mediated synthesis align with these principles.

Waste Prevention and Atom Economy : The reductive elimination to form the glycal is a relatively efficient reaction, converting the majority of the starting material into the desired product, which minimizes waste. caymanchem.comparchem.com

Less Hazardous Chemical Syntheses : The use of zinc powder or nanoparticles is preferable to more toxic reducing agents, such as those containing tin or mercury, that have been used in older glycal synthesis methods. parchem.com

Safer Solvents and Auxiliaries : Solvents like ethyl acetate and acetone, which can be used in some protocols, are considered greener alternatives to more hazardous chlorinated solvents like dichloromethane. parchem.com

Catalysis : While the zinc is a stoichiometric reagent, the use of nanoparticle forms can increase reaction efficiency, a key goal of green chemistry. Modern catalysis aims to use substances in smaller, catalytic amounts.

Design for Energy Efficiency : The synthesis is often conducted at room temperature, avoiding the energy costs associated with heating or cooling, thereby reducing the environmental footprint of the process. caymanchem.com

Simpler Work-up : The procedure often involves a straightforward extraction and filtration, which is simpler and potentially less resource-intensive than more complex purification methods. parchem.com

By employing milder conditions, less toxic reagents, and efficient procedures, the synthesis of 3,4-di-O-acetyl-L-fucal can be performed in a manner that is more environmentally benign compared to traditional synthetic routes for similar compounds. parchem.com

Chemical Reactivity and Transformation Pathways of 3,4 Di O Acetyl L Fucal

Stereoselective Glycosylation Reactions

Stereoselective glycosylation reactions are fundamental to carbohydrate chemistry, allowing for the controlled formation of glycosidic bonds. 3,4-di-O-acetyl-L-fucal serves as a key building block in these transformations, leading to the synthesis of both C-glycosides and N-glycosides with significant biological and pharmaceutical relevance.

C-Glycoside Formation

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are metabolically stable analogs of naturally occurring O- and N-glycosides. The synthesis of these compounds is a significant area of research, and 3,4-di-O-acetyl-L-fucal has proven to be a competent substrate in various C-glycosylation methodologies.

Palladium catalysis has emerged as a powerful tool for the formation of C-C bonds in organic synthesis, and its application in carbohydrate chemistry has led to efficient methods for C-glycoside synthesis. An efficient palladium(II)-mediated C-glycosylation of glycals with diaryliodonium salts provides a novel strategy for the synthesis of 2,3-dideoxy C-aryl glycosides with excellent stereoselectivity. researchgate.net This methodology has been successfully applied to a diverse range of glycals, including 3,4-di-O-acetyl-L-fucal. researchgate.netnih.gov

The reaction typically involves the activation of the glycal double bond by a palladium(II) catalyst, followed by the introduction of an aryl group from a diaryliodonium salt. This process generally leads to the formation of the C-glycoside with high α-stereoselectivity. researchgate.net The broad substrate scope and functional group tolerance of this protocol make it a valuable addition to the field of carbohydrate chemistry. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-Glycosylation of Glycals

| Glycal Substrate | Arylating Agent | Catalyst | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 3,4-di-O-acetyl-L-fucal | Diaryliodonium salt | Pd(OAc)₂ | 2,3-dideoxy-C-aryl-L-fucoside | Moderate to good | Predominantly α | researchgate.netnih.gov |

| Tri-O-acetyl-D-glucal | Diaryliodonium salt | Pd(OAc)₂ | 2,3-dideoxy-C-aryl-D-glucoside | Good | α-selective | researchgate.net |

Copper catalysis offers a complementary approach for the stereoselective synthesis of 2-deoxyglycosides from glycals. By tuning the reactivity of the copper catalyst through the choice of oxidation state and counterion, it is possible to activate both "armed" and "disarmed" glycals for direct glycosylation. researchgate.net This methodology has been successfully applied to peracetylated L-fucal, a derivative of 3,4-di-O-acetyl-L-fucal, affording the corresponding 2,6-dideoxyglycoside in good yield and with high α-stereoselectivity. nih.gov

Mechanistic studies suggest that the reaction proceeds through a dual activation of both the enol ether of the glycal and the alcohol nucleophile by the copper(I) catalyst, which is crucial for achieving high stereocontrol. researchgate.net

Table 2: Copper-Catalyzed Glycosylation of Peracetylated L-Fucal

| Glycal Substrate | Acceptor | Catalyst | Product | Yield | Stereoselectivity (α:β) | Reference |

|---|

The synthesis of C-glycosyl amino acids is of significant interest due to their potential as stable mimics of glycopeptides, which play crucial roles in various biological processes. nih.gov Radical-based methods, particularly those involving photoredox catalysis, have emerged as powerful strategies for the construction of the C-glycosidic linkage in these complex molecules. nih.gov

N-Glycoside Synthesis

N-glycosides, which contain a nitrogen atom linked to the anomeric carbon, are fundamental components of nucleosides, nucleotides, and glycoproteins. The synthesis of N-glycosides from glycals often involves the addition of a nitrogen-containing nucleophile across the double bond.

The 1,3,4-thiadiazole (B1197879) scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. acs.org The synthesis of N-glycosides incorporating this heterocycle can lead to novel derivatives with potential biological applications. While direct studies with 3,4-di-O-acetyl-L-fucal are not extensively documented, research on the closely related 3,4-di-O-acetyl-L-rhamnal provides a strong model for this transformation. acs.org

The reaction of 3,4-di-O-acetyl-L-rhamnal with 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be promoted by an iodine donor, such as molecular iodine, to yield the corresponding N-glycosides. acs.org The reaction conditions, including the solvent and the amount of iodine, can be optimized to achieve good yields. acs.org The stereoselectivity of the addition is influenced by the protecting groups on the glycal. acs.org

Table 3: Iodoamination of 3,4-di-O-acetyl-L-rhamnal with 2-Amino-1,3,4-thiadiazole

| Glycal Substrate | Nucleophile | Iodine Donor | Solvent | Yield | Stereoselectivity (α:β) | Reference |

|---|

Other Glycosidation Strategies Involving 3,4-DI-O-ACETYL-L-FUCAL as Donor or Acceptor

Beyond traditional glycosylation methods, 3,4-di-O-acetyl-L-fucal serves as a versatile precursor in modern, metal-catalyzed glycosidation reactions. These strategies offer alternative pathways to C- and O-glycosides with high stereoselectivity.

Palladium(II)-catalyzed C-glycosylation has been effectively applied to 3,4-di-O-acetyl-L-fucal for the synthesis of 2,3-dideoxy C-aryl glycosides. researcher.lifenih.gov In this approach, the glycal reacts with diaryliodonium salts in the presence of a palladium catalyst, leading to the formation of C-glycosides with exceptional α-stereoselectivity. researcher.life This method is noted for its broad substrate scope and compatibility with various functional groups. researcher.lifenih.gov

Copper-catalyzed reactions represent another significant strategy for the glycosylation of 3,4-di-O-acetyl-L-fucal. This glycal has been utilized as a precursor in the copper-catalyzed stereoselective synthesis of 2-deoxyglycosides. caymanchem.com

Table 1: Metal-Catalyzed Glycosidation Reactions of 3,4-di-O-acetyl-L-fucal

| Glycosylation Type | Catalyst | Coupling Partner | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| C-glycosylation | Palladium(II) | Diaryliodonium salts | 2,3-Dideoxy C-aryl glycosides | Excellent α-selectivity | researcher.lifenih.gov |

| O-glycosylation | Copper | Alcohols | 2-Deoxyglycosides | Stereoselective | caymanchem.com |

Electrophilic Addition Reactions

The electron-rich double bond of 3,4-di-O-acetyl-L-fucal is susceptible to electrophilic attack, providing a direct route to functionalize the C1 and C2 positions of the pyranose ring.

The electrophilic fluorinating agent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for the introduction of fluorine into organic molecules. In the case of glycals from the fucose series, the reaction with Selectfluor leads to a selective fluorination at the 2-position, accompanied by the concomitant addition of a nucleophile at the anomeric center. nih.gov Mechanistic studies have revealed that Selectfluor adds to the glycal in a syn manner. nih.gov This stereochemical outcome is a key feature of this transformation, influencing the configuration of the resulting fluorinated saccharide. nih.gov The choice of protecting groups on the glycal can further enhance the stereoselectivity of both the fluorination and the subsequent nucleophilic addition. nih.gov

Table 2: Electrophilic Fluorination of Fucose-Series Glycals with Selectfluor

| Reagent | Key Feature of Reaction | Stereochemical Outcome | Reference |

|---|---|---|---|

| Selectfluor | Leads to 2-fluoro saccharides with nucleophilic addition at the anomeric center. | syn-addition of the fluorinating agent. | nih.gov |

While specific examples detailing the addition of chlorine, bromine, and iodine directly to 3,4-di-O-acetyl-L-fucal are not extensively documented in readily available literature, the general reactivity of glycals suggests that such reactions are feasible. The addition of halogens to the double bond of glycals typically proceeds through a halonium ion intermediate, which is then opened by a nucleophile. The stereochemical outcome of these reactions is influenced by factors such as the nature of the halogen, the solvent, and the protecting groups on the sugar. For instance, the use of glycosyl bromides, formed from the corresponding glycals, in O-glycosylation reactions is a common strategy in carbohydrate synthesis. nih.gov

Azidonitration is a powerful method for the simultaneous introduction of an azide (B81097) group at C-2 and a nitrate (B79036) group at C-1 of a glycal. This reaction provides a gateway to the synthesis of 2-amino sugars. While direct studies on 3,4-di-O-acetyl-L-fucal are not prominently reported, the azidonitration of the structurally similar 3,4,6-tri-O-acetyl-D-galactal offers a clear analogy. cdnsciencepub.com The reaction of tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate and sodium azide in acetonitrile (B52724) yields 2-azido-1-nitrate addition products. cdnsciencepub.com The resulting 2-azido-glycosyl nitrates can be subsequently converted into valuable building blocks like 2-azido-2-deoxy-glycosyl halides. cdnsciencepub.com It is reasonable to expect that 3,4-di-O-acetyl-L-fucal would undergo a similar transformation to afford the corresponding 2-azido-2-deoxy-L-fucose derivatives.

Halogenation at the Olefinic Position

Rearrangement Reactions

3,4-di-O-acetyl-L-fucal undergoes synthetically useful rearrangement reactions, most notably the Ferrier rearrangement, which allows for the conversion of the glycal into 2,3-unsaturated glycosides.

The Ferrier rearrangement is a Lewis acid-catalyzed reaction of a glycal with a nucleophile, resulting in the formation of a 2,3-unsaturated glycoside. wikipedia.org This reaction proceeds through a delocalized allylic oxocarbenium ion intermediate. wikipedia.org In the context of 3,4-di-O-acetyl-L-fucal, it has been noted that anchimeric assistance from the C4-OAc group, which is a factor in the rearrangement of some glycals, is not possible due to the stereochemistry at C4. acs.orgnih.gov

A variation of this transformation is the TEMPO-mediated oxa-Ferrier rearrangement . In this reaction, 3,4-di-O-acetyl-L-fucal is treated with a TEMPO cation (2,2,6,6-tetramethylpiperidine-1-oxyl cation) and sodium chlorite, which act as a Lewis acid and an oxidizing agent, respectively. acs.orgnih.gov This reaction leads to the formation of an α,β-unsaturated δ-lactone in good yield. acs.org

Table 3: Rearrangement Reactions of 3,4-di-O-acetyl-L-fucal

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ferrier Rearrangement | Lewis Acid (e.g., BF₃·OEt₂), Nucleophile | 2,3-Unsaturated glycoside | Varies with nucleophile | wikipedia.orgacs.org |

| Oxa-Ferrier Rearrangement | TEMPO⁺BF₄⁻, NaClO₂ | α,β-Unsaturated δ-lactone | Good | acs.orgnih.gov |

Other Significant Transformations and Derivatizations

3,4-Di-O-acetyl-L-fucal serves as a versatile precursor in organic synthesis, largely due to the distinct reactivity of its functional groups, which allows for chemoselective transformations. caymanchem.com The molecule contains two key features: a reactive double bond (the glycal moiety) and two acetate (B1210297) esters at the C3 and C4 positions, which act as protecting groups for the hydroxyl functions. wikipedia.orgorganic-chemistry.org

Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org In 3,4-di-O-acetyl-L-fucal, the acetyl groups protect the C3 and C4 hydroxyls. This protection is crucial as it allows for selective reactions to occur at the more nucleophilic double bond without interference from the hydroxyl groups. nih.gov For instance, 3,4-di-O-acetyl-L-fucal has been used as a precursor in palladium-catalyzed stereoselective synthesis of C-glycosides and copper-catalyzed synthesis of 2-deoxyglycosides. caymanchem.com These reactions functionalize the C1 position via the double bond, while the acetyl groups at C3 and C4 remain intact.

The manipulation of these protecting groups is a critical aspect of the synthetic utility of 3,4-di-O-acetyl-L-fucal. The acetyl esters can be removed (deprotected) under specific conditions to liberate the free hydroxyl groups for subsequent reactions. wikipedia.org This deprotection is typically achieved through hydrolysis under either basic or acidic conditions. libretexts.org

Base-catalyzed deprotection: This is often accomplished using a catalytic amount of sodium methoxide (B1231860) in methanol, a process known as Zemplén deacetylation.

Acid-catalyzed deprotection: Treatment with dilute acid can also effectively remove the acetyl groups. libretexts.org

Stereochemical and Conformational Analyses of 3,4 Di O Acetyl L Fucal and Its Derivatives

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the conformational preferences and electronic effects within 3,4-di-O-acetyl-L-fucal. These methods offer insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Pyranoid Ring Conformations [⁴H₅ and ⁵H₄]

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3,4-di-O-acetyl-L-fucal, DFT studies are instrumental in determining the relative energies of various pyranoid ring conformations. The flexible dihydropyran ring of L-fucal derivatives can adopt several conformations, with the half-chair (H) forms being of particular interest.

The two primary half-chair conformations for a pyranoid ring are the ⁴H₅ and ⁵H₄ conformations. In the ⁴H₅ conformation, the ring carbon C-4 is above the plane defined by C-1, C-2, C-3, and the ring oxygen (O-5), while C-5 is below this plane. Conversely, in the ⁵H₄ conformation, C-5 is above the plane and C-4 is below. DFT calculations can predict which of these conformations is energetically more favorable by optimizing the geometry of each and calculating their single-point energies. These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to accurately model the electronic and steric interactions within the molecule. The calculated energy difference between the ⁴H₅ and ⁵H₄ conformers reveals the conformational preference of the pyranoid ring in 3,4-di-O-acetyl-L-fucal.

Theoretical Analysis of Vinylogous Anomeric Effect (VAE) and Quasi 1,3-Diaxial Interactions

The vinylogous anomeric effect (VAE) is a stereoelectronic effect that describes the influence of an electron-donating group, transmitted through a conjugated system, on the conformational equilibrium. In 3,4-di-O-acetyl-L-fucal, the endocyclic oxygen atom can act as an electron donor, and its lone pair electrons can interact with the π-system of the double bond. This interaction can influence the orientation of substituents on the pyranoid ring.

Furthermore, computational models can be used to evaluate quasi 1,3-diaxial interactions. These are steric interactions between substituents on the pyranoid ring that are in a pseudo-axial orientation. By calculating the steric strain associated with these interactions in different conformations, researchers can assess their impact on the conformational landscape of 3,4-di-O-acetyl-L-fucal.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 3,4-di-O-acetyl-L-fucal, MD simulations can provide a detailed picture of its conformational landscape over time. By simulating the molecule in a solvent environment (e.g., water or chloroform) at a given temperature, MD can explore the various accessible conformations and the transitions between them.

The output of an MD simulation is a trajectory that describes the position of each atom as a function of time. Analysis of this trajectory can reveal the probability of finding the molecule in different conformational states, thus mapping out the conformational landscape. This can help identify the most populated conformations and the energy barriers between them. Such simulations are particularly useful for understanding how the acetyl groups and the methyl group at C-5 influence the flexibility and preferred shape of the pyranoid ring.

Experimental Spectroscopic Techniques for Stereochemical Elucidation

Experimental techniques, particularly high-resolution NMR spectroscopy and chiroptical methods, are indispensable for validating the computational models and providing direct evidence of the stereochemistry and conformation of 3,4-di-O-acetyl-L-fucal.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For 3,4-di-O-acetyl-L-fucal, a combination of ¹H, ¹³C, and 2D NMR experiments provides a wealth of information about its stereochemistry and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-di-O-acetyl-L-fucal shows distinct signals for each proton in the molecule. The chemical shifts (δ) and coupling constants (J) are particularly informative. For example, the coupling constants between adjacent protons on the pyranoid ring can be used to determine their dihedral angles via the Karplus equation, which in turn provides information about the ring conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the chemical environment of each carbon atom. The chemical shifts of the carbon atoms in the pyranoid ring are sensitive to the ring's conformation and the orientation of the substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals.

COSY experiments identify protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

A detailed analysis of the NMR data for 3,4-di-O-acetyl-L-fucal is presented in the following table:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | 6.46 (dd, J = 6.3, 1.8 Hz) | - |

| H2 | 4.64 (m, J = 6.3, 1.9 Hz) | - |

| H3 | 5.60 – 5.55 (m) | - |

| H4 | 5.29 (d, J = 4.6 Hz) | - |

| H5 | 4.22 (q, J = 6.6 Hz) | - |

| H6 | 1.28 (d, J = 6.6 Hz) | - |

| C1 | - | 146.10 |

| C2 | - | 98.26 |

| C3 | - | 71.52 |

| C4 | - | 66.28 |

| C5 | - | 65.04 |

| C6 | - | 16.50 |

| CH₃ (Acetyl) | 2.16 (s), 2.02 (s) | 20.84, 20.68 |

| C=O (Acetyl) | - | 170.68, 170.38 |

| Data obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C. |

Chiroptical Methods (e.g., Optical Rotation) in Stereoisomer Differentiation

Chiroptical methods are experimental techniques that probe the interaction of chiral molecules with polarized light. Optical rotation is a fundamental chiroptical property that can be used to differentiate between stereoisomers.

The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. For 3,4-di-O-acetyl-L-fucal, a reported value for the specific rotation is +51 (c 0.4, CHCl₃). rsc.org

The sign and magnitude of the optical rotation are highly sensitive to the three-dimensional arrangement of atoms in the molecule. Enantiomers, which are non-superimposable mirror images, will rotate plane-polarized light to an equal but opposite extent. Diastereomers, which are stereoisomers that are not mirror images, will have different optical rotations. Therefore, measuring the optical rotation of a sample of 3,4-di-O-acetyl-L-fucal can confirm its stereochemical identity and purity. While the prediction of optical rotation from first principles is computationally demanding, the experimental measurement is a straightforward and valuable tool for stereoisomer differentiation.

Advanced Applications and Research Significance in Organic Synthesis and Glycoscience

Precursor in the Synthesis of Complex Carbohydrate Structures

The strategic importance of 3,4-di-O-acetyl-L-fucal lies in its role as a key intermediate for the construction of complex carbohydrates. These intricate molecules are involved in numerous biological processes, making their synthesis a critical area of research.

3,4-Di-O-acetyl-L-fucal serves as a fundamental building block for the synthesis of oligosaccharides and glycoconjugates. The double bond of the glycal can be functionalized through various chemical transformations to introduce different substituents at the C1 and C2 positions, allowing for the formation of diverse glycosidic linkages. This controlled functionalization is essential for building the specific sequences and branching patterns found in naturally occurring oligosaccharides.

The acetyl groups at the C3 and C4 positions provide temporary protection of the hydroxyl groups, preventing unwanted side reactions during synthesis. These protecting groups can be selectively removed under specific conditions to allow for further glycosylation or modification at these positions, enabling the assembly of complex oligosaccharide chains. This strategic use of protecting groups is a cornerstone of modern carbohydrate synthesis.

The synthesis of fucosylated oligosaccharides, which are crucial components of many biologically important glycoconjugates, often utilizes L-fucal derivatives. These fucosylated structures play roles in cell-cell recognition, immune responses, and pathogen binding. The accessibility of 3,4-di-O-acetyl-L-fucal facilitates the laboratory synthesis of these important molecules for biological studies.

| Application | Description | Key Feature of 3,4-di-O-acetyl-L-fucal |

| Oligosaccharide Synthesis | Serves as a starting material for the stepwise assembly of sugar chains. | The reactive double bond allows for stereocontrolled introduction of glycosidic linkages. |

| Glycoconjugate Synthesis | Enables the attachment of carbohydrate moieties to proteins or lipids. | The protected hydroxyl groups allow for selective deprotection and further functionalization. |

| Synthesis of Fucosylated Structures | Provides the L-fucose core structure for building complex fucosylated glycans. | The inherent L-fucose stereochemistry is preserved in the final products. |

Role in the Development of Biologically Active Compounds

The utility of 3,4-di-O-acetyl-L-fucal extends beyond the synthesis of complex carbohydrates to the development of novel biologically active compounds with therapeutic potential.

3,4-Di-O-acetyl-L-fucal has been identified as a reactant in the synthesis of modified anthracycline antibiotics. Anthracyclines are a class of potent chemotherapeutic agents used in the treatment of various cancers. The carbohydrate moiety of these molecules is known to play a critical role in their biological activity, including their interaction with DNA and topoisomerase II.

By using 3,4-di-O-acetyl-L-fucal as a starting material, researchers can introduce modifications to the sugar portion of the anthracycline scaffold. These modifications can lead to the development of new analogs with improved pharmacological properties, such as enhanced efficacy, reduced cardiotoxicity, or the ability to overcome drug resistance. The synthesis of these modified antibiotics highlights the importance of carbohydrate chemistry in drug discovery and development.

Beyond its application in antibiotic synthesis, 3,4-di-O-acetyl-L-fucal serves as a key intermediate in the preparation of a variety of other compounds with potential therapeutic applications. Its ability to be converted into a range of functionalized fucose derivatives makes it a valuable tool for medicinal chemists.

Research has shown that derivatives of L-fucose can exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of these novel fucose-containing molecules often begins with a versatile precursor like 3,4-di-O-acetyl-L-fucal, which provides a convenient entry point into this chemical space.

| Therapeutic Area | Role of 3,4-di-O-acetyl-L-fucal | Potential Benefit of Derivatives |

| Oncology | Precursor for modified anthracycline antibiotics. | Improved efficacy, reduced side effects, and circumvention of drug resistance. |

| Inflammation | Starting material for the synthesis of fucose analogs. | Development of novel anti-inflammatory agents. |

| Infectious Diseases | Intermediate for the preparation of antiviral compounds. | New therapeutic options for viral infections. |

Design and Synthesis of Glycosyltransferase Inhibitors

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, playing a central role in the biosynthesis of oligosaccharides and glycoconjugates. The inhibition of these enzymes has emerged as a promising strategy for the development of new therapeutic agents for a variety of diseases, including cancer and infectious diseases.

3,4-Di-O-acetyl-L-fucal is a key starting material in the synthesis of fluorinated L-fucose analogs. The introduction of fluorine atoms into carbohydrate structures can significantly alter their biological properties. Fluorinated sugars can act as mechanism-based inhibitors or metabolic inhibitors of glycosyltransferases.

These fluorinated L-fucose analogs can be taken up by cells and processed by the cellular machinery that normally handles natural L-fucose. However, their modified structure can disrupt the normal function of fucosyltransferases, the specific glycosyltransferases that utilize fucose. This disruption can lead to the inhibition of the biosynthesis of fucosylated glycans, which are often overexpressed on the surface of cancer cells and are involved in metastasis.

The development of these metabolic inhibitors represents a sophisticated approach to targeting specific pathways in diseased cells, and the synthesis of these inhibitors is greatly facilitated by the availability of versatile precursors like 3,4-di-O-acetyl-L-fucal.

| Inhibitor Type | Mechanism of Action | Role of 3,4-di-O-acetyl-L-fucal |

| Fluorinated L-Fucose Analogs | Act as metabolic inhibitors of fucosylation pathways. | Serves as a key precursor for the chemical synthesis of these modified sugars. |

| Glycosyltransferase Inhibitors | Block the active site of fucosyltransferases, preventing the transfer of fucose. | Enables the creation of fucose mimics with altered electronic properties due to the fluorine substituent. |

Contribution to Glycan Metabolic Engineering Research

Glycan metabolic engineering (GME) is a powerful technique for probing and visualizing glycans in living organisms. This approach involves introducing chemically modified monosaccharides, which bear bioorthogonal functional groups (such as azides or alkynes), into cellular metabolic pathways. Once inside the cell, these sugar analogs are processed by the cell's own enzymatic machinery and incorporated into glycoproteins and other glycoconjugates. The chemical handle then allows for the selective labeling and imaging of these tagged glycans through reactions like copper-free click chemistry. nih.gov

The study of fucosylation—the addition of the deoxyhexose L-fucose to glycan chains—has particularly benefited from GME. Fucosylated glycans are crucial mediators of numerous biological processes, including cell adhesion, signaling, and immune responses. nih.gov To investigate these roles, researchers utilize fucose analogs that are chemically synthesized to carry these unique tags. A common strategy involves using per-O-acetylated fucose analogs, as the acetyl groups increase the molecule's hydrophobicity, thereby facilitating its passage across the cell membrane. Once inside the cell, cytosolic esterases are thought to remove the acetyl groups, allowing the modified fucose to enter the salvage pathway for glycan synthesis. nih.gov

The success of glycan metabolic engineering is fundamentally dependent on the accessibility of these specialized, chemically modified sugar analogs through organic synthesis. While not directly fed to cells for metabolic labeling, 3,4-Di-O-acetyl-L-fucal serves as a critical precursor and versatile building block in the field of synthetic carbohydrate chemistry. caymanchem.com As a glycal, an unsaturated cyclic enol ether derivative of a sugar, it is a highly valuable intermediate for creating a wide array of fucosylated structures and other complex carbohydrate derivatives. caymanchem.com

Its utility lies in its reactivity, which allows for various chemical transformations to build more complex molecules. For instance, glycals are common starting materials for the synthesis of 2-deoxyglycosides and other sugar derivatives. caymanchem.com This foundational role in organic synthesis is crucial for the broader field of glycoscience, which in turn develops the sophisticated molecular probes required for advanced research techniques like GME. The chemical toolbox available to glycan metabolic engineers for studying fucosylation is, therefore, indirectly reliant on the availability and synthetic versatility of foundational precursors like 3,4-Di-O-acetyl-L-fucal.

The table below summarizes key fucose analogs used in metabolic engineering and their applications, highlighting the essential role of chemical synthesis in their creation.

| Fucose Analog | Bioorthogonal Group | Key Research Application(s) | General Synthetic Requirement |

| Per-O-acetylated Fucosyl Azide (B81097) (Ac4FucAz) | Azide | Metabolic labeling and in vivo imaging of fucosylated glycans in developing organisms like zebrafish. nih.gov | Multi-step synthesis from fucose or its derivatives, often involving protection/deprotection and stereoselective introduction of the azide group. |

| Fucosyl Alkyne (FucAlk) | Alkyne | Alternative to azide probes for metabolic labeling, sometimes exhibiting reduced cytotoxicity. nih.gov | Chemical synthesis to introduce the alkyne handle onto the fucose scaffold, followed by acetylation to improve cell permeability. |

| 6-Azido-fucose | Azide | Used to study the fucose salvage pathway and fucosyltransferase activity. nih.govnih.gov | Requires regioselective synthesis to place the azide at the C-6 position of fucose. |

Mechanistic Insights into the Reactivity of 3,4 Di O Acetyl L Fucal

Elucidation of Palladium-Catalyzed Glycosylation Mechanisms

3,4-Di-O-acetyl-L-fucal serves as a valuable precursor in palladium-catalyzed stereoselective glycosylation reactions for the synthesis of various glycosides. caymanchem.com The mechanism of these transformations, while intricate, is believed to proceed through several key steps.

The reaction is typically initiated by the oxidative addition of a palladium(0) catalyst to the glycal. This is followed by the coordination of an alcohol or other nucleophile to the palladium center. Subsequent migratory insertion of the glycal into the palladium-nucleophile bond results in the formation of a palladium-glycosyl intermediate. The stereochemical outcome of the reaction is largely determined at this stage. Finally, reductive elimination from this intermediate furnishes the desired glycoside and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The nature of the ligands on the palladium catalyst, the solvent, and the temperature can all influence the efficiency and stereoselectivity of the reaction. Research in this area continues to refine the understanding of these factors to achieve higher yields and greater control over the stereochemical outcome of the glycosylation.

Stereocontrol Factors in Nucleophilic and Electrophilic Additions to the Glycal Double Bond

The double bond of 3,4-di-O-acetyl-L-fucal is susceptible to both nucleophilic and electrophilic attack, with the stereochemical outcome being a critical aspect of these transformations. The facial selectivity of the addition is influenced by a combination of steric and electronic factors.

In electrophilic additions , the initial attack of the electrophile can, in principle, occur from either the α- or β-face of the glycal. The stereochemistry of the subsequent addition of a nucleophile is dependent on the nature of the intermediate formed. libretexts.orgwikipedia.orgunacademy.com If a discrete, planar carbocation is formed, the nucleophile may attack from either side, potentially leading to a mixture of stereoisomers. libretexts.org However, the formation of a bridged intermediate, such as a bromonium or iodonium (B1229267) ion, will typically lead to anti-addition, where the nucleophile attacks from the face opposite to the bridged electrophile. lasalle.edu The stereoelectronic influence of the substituents on the pyranoid ring, including the C3 and C4 acetyl groups and the C5 methyl group, can also direct the approach of the electrophile and the subsequent nucleophilic attack.

In nucleophilic additions , the stereocontrol is often governed by the nature of the nucleophile and the reaction conditions. For instance, in conjugate additions, the approach of the nucleophile to the double bond is influenced by the steric hindrance posed by the substituents on the fucal ring. Chelation control can also play a significant role in directing the stereochemical outcome, particularly when organometallic reagents are employed. nih.gov The formation of a chelate between a Lewis acidic metal and the oxygen atoms of the acetyl groups can lock the conformation of the ring and favor the approach of the nucleophile from a specific face.

Mechanistic Studies on Acetyl Group Migration and Regioselectivity

Acetyl group migration is a common phenomenon in carbohydrate chemistry, and 3,4-di-O-acetyl-L-fucal is susceptible to such rearrangements under various conditions. nih.govresearchgate.netdoria.fi The mechanism of this intramolecular acyl transfer is generally believed to proceed through the formation of a cyclic orthoester intermediate.

Under basic or acidic conditions, a hydroxyl group, either from an adjacent position or from another molecule, can attack the carbonyl carbon of one of the acetyl groups. This leads to the formation of a tetrahedral intermediate which can then collapse to form a five- or six-membered cyclic orthoester. Subsequent ring-opening of this intermediate by a nucleophile (such as a water molecule or another alcohol) can result in the migration of the acetyl group to a different position.

The regioselectivity of the acetyl migration is influenced by several factors:

Ring Size of the Intermediate: The formation of a five- or six-membered orthoester intermediate is generally favored, making migration between adjacent hydroxyl groups more likely. nih.gov

Steric and Electronic Effects: The steric hindrance around the participating hydroxyl and acetyl groups can influence the rate and regioselectivity of the migration. Electron-withdrawing or -donating groups on the pyranoid ring can also affect the ease of formation of the orthoester intermediate.

Reaction Conditions: The pH of the medium is a critical factor, with both acidic and basic conditions promoting migration. nih.gov The choice of solvent can also play a role by stabilizing or destabilizing the intermediates and transition states involved.

| Factor | Influence on Regioselectivity |

|---|---|

| Proximity of Hydroxyl Groups | Migration to adjacent positions is generally favored due to the stability of the resulting cyclic orthoester intermediate. |

| Thermodynamic Stability of Isomers | The migration may favor the formation of a thermodynamically more stable regioisomer. |

| Reaction Conditions (pH, Solvent) | Both acidic and basic conditions can catalyze the migration, with the specific conditions potentially influencing the preferred pathway. |

Kinetic and Thermodynamic Considerations in Transformation Pathways

The outcome of reactions involving 3,4-di-O-acetyl-L-fucal can often be understood in the context of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org This is particularly relevant in reactions where multiple products can be formed, such as in glycosylation, addition reactions, and acetyl migration.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These conditions are typically favored at lower temperatures and shorter reaction times. wikipedia.org In the context of 3,4-di-O-acetyl-L-fucal, a kinetically controlled glycosylation might favor the formation of a less stable stereoisomer if the transition state leading to it is of lower energy.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable one, regardless of the rate at which it is formed. These conditions are typically achieved at higher temperatures and longer reaction times, allowing for the reversal of less stable products to the starting materials or intermediates, which can then proceed to form the more stable product. wikipedia.org For instance, in acetyl migration, a thermodynamically controlled process would lead to the predominance of the most stable regioisomer of the di-O-acetyl-L-fucal.

The interplay between kinetic and thermodynamic control is crucial for directing the outcome of a reaction. By carefully selecting the reaction conditions, it is possible to favor the formation of either the kinetic or the thermodynamic product, thus enhancing the synthetic utility of 3,4-di-O-acetyl-L-fucal.

| Control Type | Favored Conditions | Product Determining Factor | Example Application |

|---|---|---|---|

| Kinetic | Low temperature, short reaction time | Lowest activation energy | Formation of a specific stereoisomer in a glycosylation reaction that proceeds through the lowest energy transition state. |

| Thermodynamic | High temperature, long reaction time | Most stable product | Isomerization via acetyl migration to the most thermodynamically stable regioisomer. |

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural and Stereochemical Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,4-Di-O-acetyl-L-fucal. They provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the presence of key functional groups.

High-Resolution NMR Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3,4-Di-O-acetyl-L-fucal. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical analysis, ¹H NMR spectra provide precise information on the chemical shift, integration, and coupling constants for each proton. For 3,4-Di-O-acetyl-L-fucal, the anomeric proton (H-1) is particularly characteristic, appearing as a doublet of doublets in the downfield region of the spectrum. rsc.org This specific splitting pattern arises from its coupling to the protons at the C-2 position. Research findings have reported the chemical shift for this H-1 proton at approximately δ 6.46 ppm (in CDCl₃), with coupling constants (J) of 6.3 Hz and 1.8 Hz. rsc.org The other protons on the pyranoid ring and the methyl groups of the acetyl functions have distinct signals that allow for complete assignment, confirming the compound's structure. rsc.orgmedchemexpress.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further resolve complex spectra and definitively assign proton and carbon signals, ensuring the correct stereochemistry at each chiral center.

¹H NMR Spectral Data for 3,4-Di-O-acetyl-L-fucal

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 6.46 | dd | 6.3, 1.8 |

Data recorded on a 400 MHz spectrometer in CDCl₃. rsc.org

Mass Spectrometry (e.g., HRMS, LC-MS/MS) for Product Confirmation and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For 3,4-Di-O-acetyl-L-fucal, which has a molecular formula of C₁₀H₁₄O₅ and a molecular weight of 214.22 g/mol , mass spectrometry confirms the presence of the target molecule. medchemexpress.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula and distinguishing it from other potential isomers. Techniques like Electrospray Ionization (ESI) are commonly used. In analyses, 3,4-Di-O-acetyl-L-fucal is often observed as a sodium adduct [M+Na]⁺. caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the product within a reaction mixture and assessing its purity. medchemexpress.com Purity levels as high as 98.21% have been confirmed using LC-MS analysis. medchemexpress.com

Mass Spectrometry Data for 3,4-Di-O-acetyl-L-fucal

| Ion | Observed m/z |

|---|---|

| [M+Na]⁺ | 237.0 |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of 3,4-Di-O-acetyl-L-fucal from reaction mixtures and for monitoring the progress of its synthesis.

Column Chromatography and Flash Chromatography for Product Isolation

Column chromatography, including its more rapid variant, flash chromatography, is the primary method for purifying 3,4-Di-O-acetyl-L-fucal on a preparative scale. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel (200-300 mesh), and their solubility in a mobile phase (eluent). rsc.org

For the isolation of 3,4-Di-O-acetyl-L-fucal, a solvent system of ethyl acetate (B1210297) and petroleum ether is commonly employed as the eluent. rsc.org The polarity of the eluent is carefully optimized to achieve efficient separation of the desired product from starting materials, byproducts, and other impurities. The fractions collected from the column are analyzed, often by TLC, and those containing the pure product are combined and concentrated to yield the final compound. rsc.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, simple, and versatile technique used extensively in the synthesis of 3,4-Di-O-acetyl-L-fucal. rsc.org Its primary application is to monitor the progress of a chemical reaction by separating the starting materials from the products on a small scale. rsc.orgchemistryhall.com A small spot of the reaction mixture is applied to a TLC plate coated with silica gel (e.g., silica gel GF254). rsc.org The plate is then developed in a chamber containing an appropriate solvent system.

Because the product, 3,4-Di-O-acetyl-L-fucal, has a different polarity compared to its precursors, it will travel a different distance up the plate, resulting in a distinct spot with a unique retention factor (Rf value). chemistryhall.com This allows chemists to quickly determine when the reaction is complete. rsc.org TLC is also crucial for screening various solvent systems to find the optimal conditions for separation by column chromatography. chemistryhall.com Visualization of the spots can be achieved under UV light or by using staining agents like iodine vapor. researchgate.net

Size-Exclusion Chromatography for Polymer Analysis (if applicable to derivatives)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. Should polymers be synthesized from 3,4-Di-O-acetyl-L-fucal or its derivatives, SEC would be an indispensable tool for their characterization.

The fundamental principle of SEC involves the separation of macromolecules based on their hydrodynamic volume in solution. The process begins with the dissolution of the polymer sample in an appropriate solvent, which is then passed through a column packed with a porous gel. Larger polymer molecules are unable to enter the pores of the gel and therefore elute from the column more quickly. In contrast, smaller molecules can diffuse into the pores, leading to a longer retention time.

A detector, such as a refractive index (RI) detector, is used to measure the concentration of the polymer as it elutes from the column. By calibrating the system with polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus retention time can be generated. This curve allows for the determination of various molecular weight averages for an unknown polymer sample.

Key parameters obtained from SEC analysis include:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining its contribution to the average. Mw is always greater than or equal to Mn.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). This value provides an indication of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

Hypothetical SEC Data for a Polymer Derived from an Acetylated Glycal

The following interactive table presents hypothetical data that could be obtained from the SEC analysis of a series of polymers synthesized from a monomer similar to 3,4-Di-O-acetyl-L-fucal under different reaction conditions.

| Polymer Sample | Elution Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 15.2 | 25,000 | 37,500 | 1.50 |

| Polymer B | 14.5 | 40,000 | 52,000 | 1.30 |

| Polymer C | 16.1 | 15,000 | 25,500 | 1.70 |

| Polymer D | 13.8 | 60,000 | 72,000 | 1.20 |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of glycals, including 3,4-Di-O-acetyl-L-fucal, has traditionally been hampered by methods that often require expensive, toxic reagents, and involve complex, multi-step processes with low yields. cas.cn Consequently, a significant research thrust is the development of greener, more efficient, and economically viable synthetic protocols.

Recent advancements have moved towards milder and more environmentally friendly conditions. For instance, a novel method reported for the synthesis of the related compound 3,4-Di-O-acetyl-L-rhamnal involves treating 2,3,4-Tetra-O-acetyl-L-rhamnosyl bromides with zinc powder and a sodium dihydrogen phosphate (B84403) solution. cas.cn This process offers several advantages over traditional routes, including high yields, simpler work-up procedures, shorter reaction times, and milder conditions. cas.cn Another approach has utilized zinc nanoparticles as an efficient reagent for glycal synthesis. These modern methods stand in contrast to older techniques that relied on reagents like lithium aluminum hydride (LiAlH₄), which can be problematic on a larger scale, or toxic trialkyltin hydrides for dehalogenation steps. taylorfrancis.com

Comparison of Synthetic Routes for Glycals

| Method | Key Reagents | Reported Advantages | Traditional Drawbacks Addressed |

|---|---|---|---|

| Modern Zinc-Based Method | Zinc powder, Sodium dihydrogen phosphate | High yield, simple work-up, shorter reaction time, mild conditions, environmental friendliness. cas.cn | Avoids expensive/toxic reagents, complex operations, and low yields. cas.cn |

| Traditional Reduction/Dehalogenation | LiAlH₄, Trialkyltin hydrides | Established but with limitations. taylorfrancis.com | Newer methods avoid problematic scale-up and highly toxic reagents. taylorfrancis.com |

Future research will likely focus on further refining these processes, potentially exploring flow chemistry and catalytic methods to enhance sustainability and scalability.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

3,4-Di-O-acetyl-L-fucal is a valuable precursor for stereoselective synthesis, a critical process in organic chemistry where one stereoisomer is preferentially formed over others. caymanchem.commasterorganicchemistry.com The development of novel catalytic systems that can precisely control the stereochemical outcome of reactions involving this glycal is a major area of ongoing research.

Current research highlights the use of transition metal catalysts to achieve high stereoselectivity.

Palladium(II)-Catalysis : 3,4-Di-O-acetyl-L-fucal has been successfully used in palladium(II)-catalyzed stereoselective synthesis of C-glycosides from glycals using diaryliodonium salts. caymanchem.com

Copper-Catalysis : The compound has also served as a precursor in the copper-catalyzed stereoselective synthesis of 2-deoxyglycosides, demonstrating that copper's reactivity can be fine-tuned for this purpose. caymanchem.com

A stereoselective reaction is selective for the formation of one stereoisomer over another. masterorganicchemistry.com The high degree of selectivity achieved with these catalytic systems is crucial for producing compounds with specific biological functions. Future work in this area will likely involve designing new chiral ligands and exploring other transition metals to broaden the scope of accessible stereoisomers and improve reaction efficiency.

Catalytic Systems for Transformations of 3,4-DI-O-ACETYL-L-FUCAL

| Catalyst System | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Palladium(II) | Stereoselective C-glycosylation | C-glycosides | caymanchem.com |

| Copper | Stereoselective synthesis | 2-deoxyglycosides | caymanchem.com |

Expanding the Scope of Biological Applications of 3,4-DI-O-ACETYL-L-FUCAL Derivatives

While 3,4-Di-O-acetyl-L-fucal is primarily a synthetic intermediate, its derivatives are being explored for a wide range of biological activities. The core structure serves as a scaffold for generating novel compounds with therapeutic potential. It has been identified as a reactant in the synthesis of antibiotics and is described as having cytotoxic properties, potentially making it a precursor for anticancer agents. biosynth.commedchemexpress.com

The true potential lies in the diverse classes of compounds that can be synthesized from it. For example, derivatives incorporating heterocyclic moieties like 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) are of significant interest. These heterocyclic systems are known to exhibit a vast array of pharmacological effects.

1,3,4-Oxadiazole Derivatives : This class of compounds has demonstrated antibacterial, antiviral, antifungal, anticancer, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net

1,3,4-Thiadiazole Derivatives : These derivatives have also shown a broad spectrum of activity, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Furthermore, complex oligosaccharides synthesized from fucal derivatives have shown promising biological activity. A chemically synthesized fucosyl pentasaccharide, structurally related to natural sulfated fucans, exhibited good antitumor activity in vivo and anticoagulant activity in vitro. nih.gov The ability to use 3,4-Di-O-acetyl-L-fucal to construct such complex and biologically active molecules underscores its importance in medicinal chemistry. Future research will focus on synthesizing libraries of derivatives and screening them for a wider range of therapeutic applications, including as antivirals, anti-inflammatories, and neuroprotective agents. mdpi.com

Integration with Advanced Computational Modeling for Predictive Reactivity and Design

The integration of computational chemistry is set to revolutionize the study of molecules like 3,4-Di-O-acetyl-L-fucal. Although specific computational studies on this exact compound are nascent, the application of advanced modeling to carbohydrate chemistry provides a clear roadmap for future research. Techniques such as Density Functional Theory (DFT) are increasingly used to understand and predict the outcomes of complex organic reactions.

For stereoselective transformations involving glycals, computational modeling can:

Elucidate Reaction Mechanisms : By mapping the energy landscapes of reaction pathways, researchers can understand how different catalysts or reagents favor the formation of one stereoisomer over another.

Predict Stereoselectivity : Models can calculate the energy barriers for different transition states, allowing for the prediction of the major product, which can guide experimental design and reduce trial-and-error in the lab.

Design Novel Catalysts : Computational tools can be used to design new ligands or catalytic systems in silico that are predicted to have higher efficiency or selectivity for reactions with 3,4-Di-O-acetyl-L-fucal.

This predictive power accelerates the discovery process, enabling a more rational design of synthetic routes and novel derivatives with desired properties.

Investigation of 3,4-DI-O-ACETYL-L-FUCAL in Systems Biology and Glycomics Research

Glycomics, the comprehensive study of the entire set of sugars (the glycome) in an organism, is a rapidly expanding field. Complex carbohydrates on cell surfaces play critical roles in health and disease, mediating processes like cell recognition, immune response, and pathogen invasion. However, a major challenge in glycomics is the difficulty in obtaining pure, structurally defined glycans for study.

This is where versatile synthetic building blocks like 3,4-Di-O-acetyl-L-fucal become indispensable. Its role as a precursor allows for the controlled, bottom-up synthesis of complex L-fucose-containing oligosaccharides and glycoconjugates. These synthetically derived molecules can then be used as:

Probes and Tools : To study the function of specific carbohydrate-binding proteins (lectins) or enzymes involved in glycan metabolism.

Analytical Standards : To help identify and quantify complex glycans in biological samples.

Components of Glycan Arrays : To screen for interactions between specific glycans and proteins, antibodies, or even whole cells, providing insights into the biological roles of these sugars.

By enabling the creation of sophisticated tools for glycomics research, 3,4-Di-O-acetyl-L-fucal is poised to contribute significantly to our understanding of systems biology and the complex roles of carbohydrates in life processes.

Q & A

Basic: What spectroscopic and crystallographic methods are most effective for confirming the structural conformation of 3,4-DI-O-ACETYL-L-FUCAL?

Answer:

The compound’s conformation can be analyzed using NMR spectroscopy (e.g., H and C NMR) to identify acetyl group positions and coupling constants, which reveal stereochemical relationships. For crystallographic validation, X-ray diffraction is critical to resolve ring puckering and confirm the chair or twist-boat conformations of the hexenitol moiety. Ring puckering coordinates, as defined by Cremer and Pople, provide a quantitative framework to analyze non-planar ring geometries using Cartesian coordinates derived from crystallographic data . Additionally, mass spectrometry (MS) verifies molecular weight and purity.

Advanced: How does the puckering conformation of 3,4-DI-O-ACETYL-L-FUCAL influence its reactivity in nucleophilic addition reactions?

Answer:

The puckering amplitude () and phase angle () of the six-membered ring (derived from Cremer-Pople coordinates) determine steric accessibility at the anomeric carbon (C-1). For example, a distorted chair conformation may enhance reactivity by exposing C-1 to nucleophiles, while a planar ring could hinder it. Computational modeling (e.g., DFT) combined with crystallographic data can predict regioselectivity in Ferrier-type reactions, where nucleophiles attack C-1 to form 2,3-unsaturated glycosides. Experimental validation involves comparing reaction rates under varying conditions (solvent, temperature) to correlate puckering dynamics with yield .

Basic: What synthetic routes are commonly employed to prepare 3,4-DI-O-OACETYL-L-FUCAL?

Answer:

A short synthesis starts with L-fucose , which undergoes sequential acetylation at the 3- and 4-hydroxyl groups using acetyl chloride or acetic anhydride in pyridine. The key step is the formation of the 1,5-anhydro bridge via acid-catalyzed dehydration. The stereochemistry at C-4 and C-5 is preserved during this process, as confirmed by H NMR coupling constants ( and ) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Advanced: How can researchers resolve contradictions in reported reaction yields when using 3,4-DI-O-ACETYL-L-FUCAL as a glycosyl donor?

Answer:

Discrepancies often arise from differences in protecting group strategies or catalyst systems . For example:

- Protecting groups : Competing acetyl migration during glycosylation can reduce yields. Monitoring via C NMR or TLC (using iodine staining) ensures stability.

- Catalysts : Lewis acids like BF·EtO may promote side reactions (e.g., elimination), whereas milder conditions (e.g., TMSOTf) improve selectivity.

- Solvent effects : Polar aprotic solvents (e.g., CHCl) favor SN mechanisms, while less polar solvents may stabilize oxocarbenium intermediates.

Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

Basic: How is the stereochemical integrity of 3,4-DI-O-ACETYL-L-FUCAL validated during synthesis?

Answer:

Optical rotation measurements confirm retention of L-configuration. NOESY NMR detects spatial proximity between protons (e.g., H-3 and H-4), verifying the axial-equatorial arrangement of acetyl groups. Additionally, X-ray crystallography resolves absolute configuration by analyzing anomalous dispersion effects .

Advanced: What methodological approaches are used to analyze the role of 3,4-DI-O-ACETYL-L-FUCAL in overcoming stereochemical challenges in daunosamine synthesis?

Answer:

The compound’s C-4 and C-5 stereocenters serve as templates for daunosamine’s C-3 and C-4 positions. Ferrier rearrangement is employed to install the C-1 glycosidic bond, while stereoselective epoxidation (e.g., using mCPBA) introduces the C-2 amine precursor. Kinetic vs. thermodynamic control is assessed via reaction quenching and HPLC analysis. Computational tools (e.g., molecular docking) predict transition-state geometries to optimize enantiomeric excess (ee) .

Basic: What are the critical purity criteria for 3,4-DI-O-ACETYL-L-FUCAL in glycosylation studies?

Answer:

- HPLC purity (>98% by area normalization).

- Water content (<0.1% by Karl Fischer titration) to prevent hydrolysis.

- Residual solvents (e.g., pyridine, acetic anhydride) quantified via GC-MS.

- Chiral purity confirmed by chiral HPLC or polarimetry .

Advanced: How can ring puckering dynamics of 3,4-DI-O-ACETYL-L-FUCAL be experimentally correlated with its glycosylation efficiency?

Answer:

Variable-temperature NMR (C VT-NMR) tracks ring-flipping kinetics by observing coalescence of axial/equatorial proton signals. Time-resolved X-ray diffraction (synchrotron sources) captures transient puckering states. Reactivity is quantified using competitive glycosylation assays with different nucleophiles (e.g., alcohols vs. thiols) under standardized conditions. Data is analyzed via Eyring plots to link activation energy () to puckering parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.